4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a tert-butyl group and a piperazine ring, which is further modified with a trifluoromethyl-oxadiazole moiety. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
The synthesis of 4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base.
Synthesis of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.
Attachment of the Trifluoromethyl-oxadiazole Moiety: The trifluoromethyl-oxadiazole moiety is introduced through a cyclization reaction involving a hydrazide and a trifluoromethyl-containing carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often using catalysts like palladium or copper.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Tert-butyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but may differ in their specific molecular interactions and efficacy.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. While they share some similarities in their biological activities, their structural differences lead to distinct mechanisms of action and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H21F3N6O |
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Molecular Weight |
370.37 g/mol |
IUPAC Name |
2-[[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H21F3N6O/c1-15(2,3)11-8-12(21-10-20-11)25-6-4-24(5-7-25)9-13-22-23-14(26-13)16(17,18)19/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
KEGPUEKILIXGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F |
Origin of Product |
United States |
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